molecular formula C8H4F3N B6158175 3-ethynyl-2-(trifluoromethyl)pyridine CAS No. 2228674-95-9

3-ethynyl-2-(trifluoromethyl)pyridine

Cat. No.: B6158175
CAS No.: 2228674-95-9
M. Wt: 171.1
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Description

3-Ethynyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. The molecular formula of this compound is C8H4F3N, and it has a molecular weight of 171.12 g/mol . The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-2-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boronic acid derivatives and palladium catalysts to form carbon-carbon bonds under mild conditions . Another method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine oxides, ethyl-substituted pyridines, and various substituted pyridine derivatives .

Scientific Research Applications

3-Ethynyl-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The ethynyl group can participate in covalent bonding with target molecules, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-(trifluoromethyl)pyridine is unique due to the presence of both an ethynyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .

Properties

CAS No.

2228674-95-9

Molecular Formula

C8H4F3N

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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